Diphosphorus tetraiodide

I4P2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

I4P2

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Reducing Agent in Organic Chemistry

P₂I₄ acts primarily as a reducing agent in organic synthesis []. This means it readily donates electrons to other molecules, facilitating various chemical transformations. Its ability to exist in different oxidation states (+1, +3, and +5) allows it to participate in diverse reactions [].

Researchers commonly employ P₂I₄ for deoxygenation reactions, specifically:

- Deprotecting acetals and ketals to aldehydes and ketones: This involves removing protecting groups (acetals and ketals) from carbonyl compounds (aldehydes and ketones) to reveal the original functional group [].

- Converting epoxides to alkenes and aldoximes to nitriles: Epoxides are cyclic ethers that can be opened by P₂I₄ to form alkenes (unsaturated hydrocarbons), while aldoximes (N-O-hydroxyamines) can be converted to nitriles (organic compounds with a carbon-nitrogen triple bond) [].

- Cyclizing 2-aminoalcohols to aziridines: This reaction involves forming a three-membered ring (aziridine) from a specific type of alcohol containing an amine group (2-aminoalcohol) [].

- Converting α,β-unsaturated carboxylic acids to α,β-unsaturated bromides: P₂I₄ can selectively brominate specific carbon atoms in unsaturated carboxylic acids, leading to the formation of α,β-unsaturated bromides, important intermediates in organic synthesis [].

The Kuhn-Winterstein Reaction

P₂I₄ plays a crucial role in the Kuhn-Winterstein reaction, a specific type of deoxygenation reaction used to convert glycols (molecules with two hydroxyl groups) to trans alkenes (double bond configuration) []. This reaction has been instrumental in the synthesis of polyene chromophores, molecules that absorb specific wavelengths of light and are used in various applications like dyes and solar cells [].

Diphosphorus tetraiodide, with the chemical formula , is an orange crystalline solid that is notable for being the only stable halogeno derivative of diphosphine. This compound exhibits a unique affinity for oxygen, which influences its reactivity and applications in organic synthesis. It is primarily utilized as a reagent in various

- Formation of Amides: It reacts with weak carboxylic acids and amines to produce amides in high yields, serving as a mild condensing agent .

- Reactions with Alcohols: The compound can react with phenols and certain aliphatic alcohols, facilitating various organic transformations .

- Conversion of Carboxamides: It has been shown to convert carboxamides into other derivatives in the presence of tertiary amines, highlighting its versatility as a reagent .

Diphosphorus tetraiodide can be synthesized through several methods:

- Direct Combination: One common method involves the direct reaction of phosphorus triiodide with phosphorus under controlled conditions.

- Halogenation of Diphosphine: The compound can also be synthesized by halogenating diphosphine with iodine or iodine-containing reagents, leading to the formation of diphosphorus tetraiodide .

Diphosphorus tetraiodide finds applications primarily in organic synthesis:

- Condensing Agent: It is used as a mild condensing agent for synthesizing amides from carboxylic acids and amines.

- Organic Reagent: The compound serves as a reagent for various organic reactions, including cyclopropanation and other transformations involving alcohols and amines .

Research into the interactions of diphosphorus tetraiodide focuses on its reactivity with different functional groups. Studies have shown that it can effectively activate certain substrates for further reactions, making it valuable in synthetic pathways. Its interactions with oxygen-containing compounds are particularly noteworthy due to its affinity for oxygen, which can lead to unique reaction mechanisms.

Diphosphorus tetraiodide stands out among similar phosphorus compounds due to its unique structure and reactivity profile. Here are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Phosphorus triiodide | A precursor to diphosphorus tetraiodide; less stable. | |

| Diphosphine | A parent compound; lacks iodine substituents. | |

| Phosphorus pentachloride | A more reactive halogenated phosphorus compound; used in chlorination reactions. | |

| Phosphorus oxychloride | Used as a reagent for phosphorylation; more reactive towards alcohols. |

Diphosphorus tetraiodide's stability compared to phosphorus triiodide and its specific role as a condensing agent differentiate it from these similar compounds. Its ability to facilitate amide formation under mild conditions highlights its practical utility in organic synthesis .

Classical Synthesis Routes via Phosphorus Triiodide Disproportionation

The traditional and most established method for synthesizing diphosphorus tetraiodide involves the disproportionation of phosphorus triiodide in anhydrous conditions. This reaction proceeds readily in dry ether according to the following equation:

This disproportionation reaction is driven by the thermodynamic stability of the P-P bond formed in the product. The reaction must be conducted under strictly anhydrous conditions as P₂I₄ is highly susceptible to hydrolysis. The synthesis typically yields orange to red crystalline solids that can be isolated by filtration and purification.

The reaction kinetics are favorable at room temperature, making this approach relatively straightforward in laboratory settings. However, the main challenge lies in maintaining moisture-free conditions throughout the synthesis and subsequent handling of the product.

Modern Approaches Using Phosphorus Trichloride and Potassium Iodide

An alternative synthetic route involves the reaction between phosphorus trichloride and potassium iodide under anhydrous conditions. This approach offers several advantages, including the use of readily available starting materials and potentially milder reaction conditions.

The reaction involves a halogen exchange process where chlorine atoms in PCl₃ are replaced by iodine from KI, followed by a spontaneous disproportionation reaction. While specific reaction conditions vary, this method typically requires controlled temperature conditions and careful exclusion of moisture.

One practical approach reported in the literature involves adding solid iodine (64.7g, 0.255 moles) to white phosphorus (7.85 g, 0.253 Atom g, washed with acetone). This direct reaction represents a more streamlined approach that avoids the need to first synthesize phosphorus triiodide as an intermediate.

Solvent-Free and Catalytic Optimization Strategies

A third synthetic pathway that offers advantages in terms of product purity involves combining phosphonium iodide with iodine in a solution of carbon disulfide:

The primary advantage of this route is that the resulting product is virtually free of impurities, making it particularly valuable for applications requiring high-purity reagents. Carbon disulfide serves as an effective solvent due to its ability to dissolve both reactants and the product while remaining chemically inert under the reaction conditions.

Recent advances in synthetic methodologies have focused on improving efficiency and environmental sustainability. A notable development in this area is the direct reaction of white phosphorus with di-iodine, which has been studied at the atomic level to understand the mechanism of this transformation. This research has revealed that the reaction proceeds through a multi-step process involving:

- P-P bond cleavage and I-I bond breaking

- Formation of new P-I bonds

- Generation of in situ I₂ molecules that drive the reaction forward

The reaction pathway has been described as concerted rather than purely redox-based, with the initial P₄ activation representing the primary energy barrier at approximately +14.6 kcal mol⁻¹.

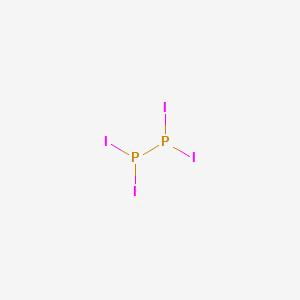

The crystallographic structure of diphosphorus tetraiodide has been definitively determined through single-crystal X-ray diffraction studies conducted at 120 K [1]. The structural analysis reveals that the compound crystallizes with isolated P₂I₄ molecules, each positioned on crystallographic symmetry centers [1]. This arrangement results in a structure composed of discrete molecular units with no apparent intermolecular contacts between neighboring molecules [1].

The fundamental structural parameters demonstrate the compound's centrosymmetric configuration with C₂ₕ symmetry [8]. The phosphorus-phosphorus bond distance measures 2.230 Å, which represents a critical structural feature that defines the compound's electronic and chemical properties [1] [7]. The phosphorus-iodine bond distances are nearly equivalent, measuring 2.472 Å and 2.475 Å respectively [1] [7]. These bond lengths indicate a well-defined pyramidal geometry around each phosphorus atom, consistent with the three-coordinate environment [3] [12].

The molecular symmetry analysis confirms the trans I₂P-PI₂ structure with C₂ₕ point group symmetry [8]. This configuration places the molecule in a centrosymmetric arrangement where the phosphorus-phosphorus bond serves as the central structural axis [8]. The compound adopts a triclinic crystal system with red triclinic needles as the characteristic morphology [3] [12].

| Property | Value |

|---|---|

| Temperature | 120 K |

| Phosphorus-Iodine Bond Distance | 2.472, 2.475 Å |

| Phosphorus-Phosphorus Bond Distance | 2.230 Å |

| Molecular Symmetry | C₂ₕ |

| Crystal System | Triclinic |

| Color | Orange/Red |

| Melting Point | 125.5°C |

The phosphorus-phosphorus bond length of 2.230 Å in diphosphorus tetraiodide provides important comparative data when examined against other phosphorus-containing systems [1]. This bond distance is significantly longer than the phosphorus-phosphorus bond in free diphosphorus molecules, which measures approximately 1.8934 Å [6]. However, it falls within the expected range for phosphorus-phosphorus single bonds in molecular compounds [5].

Spectroscopic Insights into Electronic Structure (Infrared, Raman, Nuclear Magnetic Resonance)

Comprehensive spectroscopic investigations of diphosphorus tetraiodide have provided detailed insights into its electronic structure and molecular dynamics [8]. The infrared and Raman spectroscopic data confirm the structural assignments derived from crystallographic studies and reveal important information about the vibrational modes of the molecule [8].

The infrared spectrum of diphosphorus tetraiodide exhibits characteristic absorption bands spanning the range from 33 to 550 cm⁻¹ [8]. These frequencies correspond to the fundamental vibrational modes of the trans I₂P-PI₂ structure [8]. The spectroscopic data strongly support the C₂ₕ symmetry assignment for both the solid state and solution phases [8].

Raman spectroscopic measurements, including polarization studies, have provided detailed frequency assignments for the fundamental vibrational modes [8]. The suggested fundamental frequencies for the solution phase demonstrate the symmetry-allowed transitions: aₘ modes at 316, 303, 114, and 78 cm⁻¹; aᵤ modes at 327, 90, and 51 cm⁻¹; bₘ modes at 330 and 95 cm⁻¹; and bᵤ modes at 313, 109, and 65 cm⁻¹ [8].

| Technique | Key Frequencies/Chemical Shifts | Structural Information |

|---|---|---|

| Infrared | 33-550 cm⁻¹ (major absorption regions) | trans I₂P-PI₂ structure confirmation |

| Raman | aₘ: 316, 303, 114, 78 cm⁻¹; bₘ: 330, 95 cm⁻¹; bᵤ: 313, 109, 65 cm⁻¹ | C₂ₕ symmetry in solid state and solution |

| Nuclear Magnetic Resonance | ³¹P Nuclear Magnetic Resonance studies reveal electronic structure characteristics | Electronic environment of phosphorus atoms |

The vibrational spectroscopic analysis confirms that diphosphorus tetraiodide maintains its trans I₂P-PI₂ structure in both solid state and solution environments [8]. This structural consistency across different phases demonstrates the inherent stability of the molecular configuration [8]. The spectroscopic evidence strongly supports the presence of a direct phosphorus-phosphorus bond with characteristic stretching frequencies that distinguish it from other phosphorus halide compounds [8].

Nuclear magnetic resonance spectroscopy provides additional insights into the electronic environment of the phosphorus atoms in diphosphorus tetraiodide [11]. The ³¹P Nuclear Magnetic Resonance chemical shifts reveal information about the electron density distribution around the phosphorus centers and the nature of the phosphorus-phosphorus bonding interaction [11]. These spectroscopic parameters contribute to understanding the electronic structure and bonding characteristics of the compound [11].

Comparative Reactivity Studies with Analogous Subhalides

Diphosphorus tetraiodide exhibits distinctive reactivity patterns when compared to other members of the diphosphorus tetrahalide family [2] [24]. The comparative analysis of P₂F₄, P₂Cl₄, and P₂I₄ reveals significant differences in stability, physical properties, and chemical behavior [24] [28].

Diphosphorus tetrafluoride exists as a gaseous compound under standard conditions and demonstrates considerably different stability characteristics compared to the iodide analog [28]. The fluoride compound exhibits a phosphorus-phosphorus bond that is substantially stronger than the corresponding bond in other tetrahalides, yet it remains reactive toward various organic substrates [28]. The compound readily undergoes addition reactions with alkynes and alkenes under ultraviolet irradiation [28].

Diphosphorus tetrachloride presents intermediate properties between the fluoride and iodide analogs [24]. This compound exists as a colorless liquid that decomposes near room temperature, contrasting sharply with the thermal stability exhibited by diphosphorus tetraiodide [24]. The chloride compound undergoes degradation to produce phosphorus trichloride and ill-defined phosphorus monochloride species according to the reaction: P₂Cl₄ → PCl₃ + 1/n [PCl]ₙ [24].

| Compound | Formula Weight | Physical State | Stability | Phosphorus-Phosphorus Bond Distance | Oxidation State of Phosphorus |

|---|---|---|---|---|---|

| P₂F₄ | 137.94 | Gas | Stable gas | ~2.22 Å (estimated) | +2 |

| P₂Cl₄ | 203.8 | Liquid (decomposes near room temperature) | Decomposes to PCl₃ + [PCl]ₙ | ~2.20 Å (estimated) | +2 |

| P₂I₄ | 569.57 | Solid | Most stable of tetrahalides | 2.230 Å | +2 |

The stability trend among the diphosphorus tetrahalides follows the order P₂I₄ > P₂F₄ > P₂Cl₄ [2] [24] [28]. Diphosphorus tetraiodide demonstrates the highest thermal stability, maintaining its structural integrity at temperatures up to its melting point of approximately 125°C [3] [12]. This exceptional stability among the tetrahalides makes it particularly valuable for synthetic applications and mechanistic studies [2].

The reactivity patterns of diphosphorus tetraiodide distinguish it from other phosphorus subhalides through its selective deoxygenating properties [2]. The compound functions effectively as a reducing agent in organic synthesis, particularly in the conversion of acetals and ketals to aldehydes and ketones [2]. Additionally, it facilitates the transformation of epoxides to alkenes and aldoximes to nitriles [2].

The electronic structure differences among the tetrahalides contribute significantly to their varying reactivities [14] [17]. The phosphorus-halogen bond strengths decrease in the order P-F > P-Cl > P-I, which influences the overall molecular stability and reaction pathways [18]. The weaker phosphorus-iodine bonds in P₂I₄ paradoxically contribute to the compound's utility as a mild reducing agent while maintaining sufficient stability for practical applications [2].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive